(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a [2.2.2] octane core, a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, and a methylene substituent at position 3. Its molecular formula is C₁₄H₂₁NO₄, with a molecular weight of 267.32 g/mol . It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in peptide and protease inhibitor development. The Boc group enhances stability during synthesis, while the rigid bicyclic scaffold influences stereochemical outcomes in target molecules .
Key hazards include acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Storage recommendations specify 2–8°C in a dry environment to maintain stability .
Properties
IUPAC Name |
(1S,3S,4R)-5-methylidene-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-8-7-9-5-6-10(8)11(12(16)17)15(9)13(18)19-14(2,3)4/h9-11H,1,5-7H2,2-4H3,(H,16,17)/t9-,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGLALEQUIWTM-AXFHLTTASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]([C@H]1C(=O)O)C(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and neuropharmacological properties.
Chemical Structure and Properties
The compound has a complex bicyclic structure characterized by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functionality. Its molecular formula is , and it possesses a molecular weight of 239.29 g/mol.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds similar to (1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibit significant antimicrobial properties. A study evaluating tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane moieties demonstrated high antibacterial activity against several strains of Gram-positive and Gram-negative bacteria, including drug-resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1c | Pseudomonas aeruginosa | Comparable to ciprofloxacin |
| 1e | Staphylococcus aureus | Comparable to ciprofloxacin |
These findings suggest that the structural components of (1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid may contribute to similar antimicrobial efficacy.
Antiviral Activity
The antiviral potential of related bicyclic compounds has also been explored. Compounds derived from similar frameworks exhibited antiviral activity against influenza virus strains . The mechanisms are believed to involve interference with viral replication processes.
Neuropharmacological Effects
The compound's structure positions it as a candidate for research in neuropharmacology. Its ability to interact with muscarinic receptors suggests potential applications in treating central nervous system disorders . Studies have shown that bicyclic amines can modulate neurotransmitter systems, which could lead to advancements in therapies for conditions like Alzheimer's disease or schizophrenia.
Case Studies
- Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry evaluated various azabicyclic compounds for their antibacterial properties against resistant strains. The results indicated that specific modifications to the azabicyclo structure enhanced activity against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Research : In a pharmacological evaluation, researchers investigated the effects of bicyclic compounds on neurotransmitter release in rodent models, demonstrating significant modulation of acetylcholine levels through muscarinic receptor interaction .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate due to its structural characteristics that resemble various bioactive molecules. The bicyclic structure allows for the modification of functional groups, which can enhance biological activity or selectivity.
Case Study: Drug Development
Research has indicated that derivatives of bicyclic compounds similar to (1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibit promising results in the development of drugs targeting neurological disorders. The compound's ability to cross the blood-brain barrier is particularly noteworthy, making it a candidate for further investigation in neuropharmacology.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. Its tert-butoxycarbonyl (Boc) protecting group is often utilized in peptide synthesis and other reactions requiring temporary protection of amine functionalities.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a Boc-protected amino acid derivative for peptide coupling reactions. |
| Ligand Development | Acts as a precursor for synthesizing ligands in coordination chemistry. |
| Synthesis of Natural Products | Utilized in the total synthesis of complex natural products due to its versatility. |
Material Science
The compound's unique chemical properties also make it suitable for applications in material science , particularly in the development of polymers and nanomaterials.
Case Study: Polymer Chemistry
In polymer chemistry, derivatives of this compound have been investigated for their use in creating biodegradable polymers. The incorporation of azabicyclic structures into polymer backbones can lead to materials with enhanced mechanical properties and degradation rates.
Analytical Chemistry
The compound can be utilized as a standard reference material in various analytical methods, including chromatography and mass spectrometry . Its distinct molecular structure allows for precise identification and quantification in complex mixtures.
Table 2: Analytical Applications
| Technique | Application |
|---|---|
| HPLC | Used as a standard for method validation |
| Mass Spectrometry | Provides unique fragmentation patterns for analysis |
| NMR Spectroscopy | Assists in structural elucidation of related compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Compound A : (1S,3S,4S,5S)-rel-2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
- Molecular Formula: C₁₂H₁₉NO₅
- Molecular Weight : 257.28 g/mol .
- Key Differences: Bicyclo System: [2.2.1] heptane vs. [2.2.2] octane in the target compound. Substituents: A hydroxyl group replaces the methylene at position 4. The hydroxyl group introduces hydrogen-bonding capability, altering solubility and biological interactions .
Compound B : (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid
- Molecular Formula: C₁₀H₁₅NO₃ (estimated).
- Key Differences: Bicyclo System: [3.2.1] octane vs. [2.2.2] octane. Substituents: Lacks the Boc group but includes a methyl group at nitrogen. Impact: The [3.2.1] system introduces a larger ring with distinct conformational flexibility.
Functional Group Modifications
Compound C : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Differences :
- Bicyclo System : [3.2.0] heptane with a sulfur atom (thia-azabicyclo).
- Substituents : A pivalamido group and a β-lactam ring.
- Impact : The β-lactam structure is critical for antibiotic activity, while the sulfur atom enhances electron-withdrawing effects .
Preparation Methods
Intramolecular Lactonization from Epoxide Precursors
A foundational approach involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This method, adapted from cyclic amino acid ester syntheses, proceeds via epoxide ring-opening under basic conditions to form the bicyclo[2.2.2]octane scaffold . Key steps include:
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Reaction Conditions : The precursor undergoes lactonization in dichloromethane with triethylamine, yielding a diastereomeric mixture.
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Purification : Recrystallization from dichloromethane/diethyl ether isolates the product (yield: 65–70%) .
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Characterization : Single-crystal X-ray diffraction confirms the monoclinic space group P2₁/c with lattice parameters a = 8.921 Å, b = 11.237 Å, c = 12.764 Å, and β = 114.19° .
Advantages : High stereocontrol due to rigid transition states during ring closure.
Limitations : Requires chiral resolution to isolate the (1S,3S,4R) enantiomer.
This method, detailed in Reference Example 10 of US Patent 10,815,241B2, employs phenylselenyl bromide for electrophilic addition to cyclobutene dicarbamate intermediates .
-
Step 1 : Cyclobutene dicarbamate 16 reacts with phenylselenyl bromide to form 17a with >95% diastereomeric excess (d.e.) .
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Step 2 : Sodium hydride-mediated ring closure yields the bicyclic intermediate 18 (yield: 82%) .
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Deprotection : Reductive elimination of the phenylselenyl group using tributyltin hydride affords the free amine, which is Boc-protected to finalize the target compound .
Key Data :
Pd-Catalyzed Hydrogenation of Enamine Intermediates
A patent by VulcanChem outlines a route starting from (S)-1-Boc-2,3-dihydro-2-pyrrolecarboxylic acid ethyl ester :
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Hydrogenation : Pd/C-catalyzed hydrogenation in ethanol reduces the enamine double bond.
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Acid Hydrolysis : Treatment with HCl in dioxane removes the ethyl ester, yielding the carboxylic acid (yield: 78%) .
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Crystallization : Final purification via anti-solvent crystallization with hexane achieves >99.5% enantiomeric purity .
Reaction Scheme :
Scalability : Demonstrated at multi-kilogram scale with consistent yields .
TiCl₄-Mediated Bicyclization of Trichloroacetylated Amines
Adapted from β-trichloroacetylation protocols, this method uses TiCl₄ to induce bicyclization :
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Step 1 : Trichloroacetylation of tert-butyl 2-methoxypiperidine-1-carboxylate with Cl₃CCOCl in THF.
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Step 2 : TiCl₄-promoted cyclization at −78°C forms the bicyclo[2.2.2]octane core (yield: 58%) .
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Deprotection : Boc removal with TFA and subsequent oxidation with Jones reagent yields the carboxylic acid .
Analytical Data :
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¹H NMR (CDCl₃): δ 4.96–4.87 (m, 1H), 3.87–3.77 (m, 4H), 2.50 (dd, J = 3.8, 6.6 Hz) .
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HRMS : m/z calcd for C₁₄H₂₁NO₄ [M+H]⁺: 268.1543, found: 268.1546 .
Asymmetric Catalysis Using Chiral Auxiliaries
A chiral pool approach utilizes (R)-menthyloxyethylidene derivatives to enforce stereochemistry :
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Chiral Induction : Reaction of (1R,2S,4S)-7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-ol with 2-iodopyridine under Mitsunobu conditions.
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Cyclization : Sodium hydride-induced ring closure forms the bicyclic lactam (yield: 54%) .
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Oxidation : TEMPO/NaClO₂ oxidation converts the alcohol to the carboxylic acid .
Stereochemical Outcome :
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 (US) or P1 (EU) respirators for particulate filtration during handling .
- Storage: Store at 2–8°C in a tightly sealed, dry container to prevent moisture absorption or degradation .
- Spill Management: Avoid dust formation; use wet methods or HEPA vacuums for containment. Dispose of contaminated material via licensed waste management services .
- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For skin contact, wash with soap and water immediately .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer:
- X-ray Crystallography: Use SHELXL for small-molecule refinement. Collect high-resolution data (e.g., <1.0 Å) to resolve potential disorder in the bicyclo[2.2.2]octane core .
- NMR Spectroscopy: Assign stereochemistry via - COSY and NOESY for spatial correlations, focusing on the methylene (5-position) and tert-butoxycarbonyl (BOC) groups .
- Mass Spectrometry: Confirm molecular weight (267.32 g/mol) using ESI-MS in positive ion mode to detect the [M+H] ion .
Q. What are the best practices for ensuring compound stability during experimental workflows?
- Methodological Answer:
- Temperature Control: Perform reactions below 25°C to prevent BOC group cleavage. Use inert atmospheres (N/Ar) to avoid oxidation of the methylene group .
- Solvent Compatibility: Avoid protic solvents (e.g., MeOH, HO) to minimize ester hydrolysis. Prefer anhydrous DCM or THF for solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the compound’s absolute configuration?
- Methodological Answer:
- Twinned Data Analysis: Use SHELXD for structure solution and SHELXL for refinement. Apply the TWIN/BASF commands to model twinning fractions and validate via R metrics .
- Anomalous Dispersion: Collect data at wavelengths near the sulfur edge (λ ≈ 1.54 Å) to enhance phase resolution for the bicyclo[2.2.2]octane scaffold .
- Validation Tools: Cross-check Flack x parameters and Bayesian statistics (e.g., in PLATON) to confirm the (1S,3S,4R) stereochemistry .
Q. What strategies are recommended for assessing the compound’s reactivity under catalytic or high-temperature conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor decomposition onset temperatures (e.g., >150°C) to identify thermal stability limits. Correlate with DSC for phase transitions .
- Computational Modeling: Use DFT (e.g., Gaussian) to predict activation energies for BOC deprotection or methylene group cycloaddition reactions .
- In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track real-time changes in carbonyl (C=O) and C-H stretching frequencies during reactions .
Q. How should researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
- Methodological Answer:
- Read-Across Analysis: Compare with structurally similar bicyclo[2.2.2]octane derivatives (e.g., adamantane-based drugs) to estimate biodegradation and bioaccumulation potentials .
- Microtox Assays: Use Vibrio fischeri luminescence inhibition tests to screen for acute aquatic toxicity. Pair with Daphnia magna immobilization studies for freshwater impact data .
- QSAR Modeling: Apply tools like ECOSAR to predict LC values based on logP (estimated ~2.1) and molecular fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
